BenchChemオンラインストアへようこそ!

PROTAC BRD9-binding moiety 1 hydrochloride

BRD9 ligand PROTAC building block binding affinity comparison

PROTAC BRD9-binding moiety 1 hydrochloride is the I-BRD9-based warhead ligand with a free carboxylic acid handle for modular PROTAC conjugation. >200-fold selectivity for BRD9 over BRD7 ensures unambiguous target engagement. Validated solubility (20.83 mg/mL DMSO) and in vivo formulation protocol accelerate development. ≥98% purity for reproducible SAR studies and degrader optimization.

Molecular Formula C23H26ClN3O7S2
Molecular Weight 556.1 g/mol
Cat. No. B8075251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9-binding moiety 1 hydrochloride
Molecular FormulaC23H26ClN3O7S2
Molecular Weight556.1 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC.Cl
InChIInChI=1S/C23H25N3O7S2.ClH/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14;/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28);1H
InChIKeyCHHQBFXRODFSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD9-binding moiety 1 hydrochloride – 2448414-41-1 CAS, C23H26ClN3O7S2 Molecular Weight 556.05 g/mol, I-BRD9-based warhead ligand for BRD9-targeted PROTAC conjugation reactions and research procurement


PROTAC BRD9-binding moiety 1 hydrochloride (CAS 2448414-41-1) is a synthetic warhead ligand derived from the BRD9 inhibitor I-BRD9, with a molecular weight of 556.05 g/mol and molecular formula C23H26ClN3O7S2 . This compound functions as a BRD9-binding ligand specifically engineered for conjugation reactions in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules targeting BRD9 . As a tool compound, it serves as a modular building block for researchers developing custom BRD9-targeting degraders, with a documented purity of 98.13% and solubility of 20.83 mg/mL in DMSO .

Why generic substitution fails: Differentiating PROTAC BRD9-binding moiety 1 hydrochloride from alternative BRD9 ligands and inhibitors in targeted protein degradation research


Substitution of PROTAC BRD9-binding moiety 1 hydrochloride with other BRD9-binding compounds is not straightforward due to fundamental differences in molecular architecture and intended function. Unlike standalone BRD9 inhibitors such as I-BRD9 (Kd ~1.9 nM, pIC50 7.3) that block bromodomain function, this compound is specifically designed as a warhead ligand with a free carboxylic acid handle for linker conjugation, enabling modular PROTAC synthesis . Alternative ligands such as PROTAC BRD9-binding moiety 5 (IC50 = 4.20 μM) exhibit markedly different binding affinity and distinct structural scaffolds (triazolopyrazine vs. thienopyridinone core), which would alter the binding orientation and ternary complex formation geometry when incorporated into a PROTAC . Furthermore, I-BRD9-based warheads confer high selectivity (>700-fold over BET family, >200-fold over BRD7) that cannot be replicated with less selective BRD9/7 dual binders such as LP99 (Kd BRD9 = 99 nM, BRD7 = 909 nM), making direct substitution without re-optimization of linker length and E3 ligase recruitment unfeasible .

PROTAC BRD9-binding moiety 1 hydrochloride: Quantitative differentiation evidence versus alternative BRD9 ligands for informed procurement decisions


Target binding affinity differentiation: PROTAC BRD9-binding moiety 1 hydrochloride versus PROTAC BRD9-binding moiety 5

PROTAC BRD9-binding moiety 1 hydrochloride is an I-BRD9-derived warhead ligand, whereas PROTAC BRD9-binding moiety 5 is a structurally distinct triazolopyrazine-based binder with an IC50 of 4.20 μM . I-BRD9, the parent compound of moiety 1, demonstrates a Kd of ~1.9 nM and pIC50 of 7.3 (approximately 50 nM IC50) for BRD9 binding, indicating substantially higher binding affinity compared to moiety 5 . This difference in binding affinity would directly impact the efficiency of ternary complex formation and subsequent degradation potency when incorporated into a full PROTAC molecule [1].

BRD9 ligand PROTAC building block binding affinity comparison

Selectivity profile differentiation: I-BRD9 scaffold versus alternative BRD9/BRD7 dual inhibitors

PROTAC BRD9-binding moiety 1 hydrochloride is based on I-BRD9, which exhibits >700-fold selectivity for BRD9 over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7 bromodomain . In contrast, alternative BRD9 ligands such as LP99 are dual BRD7/BRD9 inhibitors with Kd values of 99 nM for BRD9 and 909 nM for BRD7, representing only ~9-fold selectivity . Similarly, BI-7273 exhibits IC50 values of 19 nM for BRD9 and 117 nM for BRD7 (~6-fold selectivity), while BI-9564 shows Kd values of 14.1 nM for BRD9 and 239 nM for BRD7 (~17-fold selectivity) [1][2].

BRD9 selectivity bromodomain inhibitor off-target profiling

Functional classification and intended use differentiation: Warhead ligand versus full PROTAC degraders

PROTAC BRD9-binding moiety 1 hydrochloride is specifically categorized and sold as a 'warhead ligand' or 'Ligand for Target Protein for PROTAC' designed for conjugation reactions, not as a standalone functional degrader . This contrasts with full BRD9 PROTAC degraders such as dBRD9 (BRD9 degrader with IC50 = 56.6 nM in MOLM-13 cells), CW-3308 (DC50 < 10 nM, Dmax > 90% in G401 cells), or VZ185 (potent dual BRD9/BRD7 degrader), which are complete bifunctional molecules capable of inducing degradation without further modification [1][2]. The warhead ligand approach offers modular flexibility for researchers to optimize linker length, E3 ligase recruitment (VHL, CRBN, or other E3 ligases), and physicochemical properties independently.

PROTAC warhead ligand conjugation modular synthesis

Physicochemical property differentiation for in vitro and in vivo formulation: Solubility and stability considerations

PROTAC BRD9-binding moiety 1 hydrochloride demonstrates defined solubility parameters with 20.83 mg/mL (37.46 mM) in DMSO and 2.5 mg/mL (4.50 mM) in water . An established in vivo formulation protocol exists using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, yielding a clear solution at ≥2.08 mg/mL (3.74 mM) . These solubility properties are documented for this specific warhead ligand. In contrast, alternative BRD9-binding moieties such as PROTAC BRD9-binding moiety 5 (MW 346.39 g/mol) have different molecular weight and solubility characteristics that would affect conjugation efficiency and downstream formulation .

compound solubility formulation development in vivo dosing preparation

Optimal research and procurement scenarios for PROTAC BRD9-binding moiety 1 hydrochloride in targeted protein degradation and BRD9 chemical biology


Custom PROTAC library synthesis for BRD9-targeted degradation optimization

Researchers synthesizing custom PROTAC libraries to optimize linker length, E3 ligase recruitment (VHL-based, CRBN-based, or other E3 ligases), and degradation efficiency should procure PROTAC BRD9-binding moiety 1 hydrochloride as the BRD9-binding warhead component. The free carboxylic acid functional group enables modular conjugation to diverse linkers and E3 ligase ligands, allowing systematic structure-activity relationship (SAR) studies. This approach is supported by literature demonstrating that BRD9 PROTAC optimization requires iterative variation of conjugation patterns and linkers, as exemplified by the development of VZ185 from initially inactive compounds through systematic linker optimization [1].

Mechanistic studies requiring BRD9-selective tool compounds with minimal BRD7 cross-reactivity

Experiments designed to elucidate BRD9-specific functions in chromatin remodeling, gene regulation, or cancer biology where BRD7 co-modulation would confound interpretation should utilize I-BRD9-based warheads. The parent scaffold demonstrates >200-fold selectivity for BRD9 over BRD7, compared to alternative ligands such as LP99 (~9-fold) or BI-7273 (~6-fold) . This selectivity profile is particularly relevant for studies in synovial sarcoma and acute myeloid leukemia (AML), where BRD9 has been identified as a critical functional dependency through genetic screens [2].

In vivo formulation development requiring validated solubility and dosing protocols

For studies progressing to animal models where reproducible compound formulation is essential, PROTAC BRD9-binding moiety 1 hydrochloride offers documented solubility parameters (20.83 mg/mL in DMSO, 2.5 mg/mL in H2O) and a validated in vivo formulation protocol (≥2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) . These established parameters reduce formulation development time and minimize batch-to-batch variability in pharmacokinetic or pharmacodynamic studies. The protocol has been validated by commercial vendors for clear solution preparation suitable for intravenous or intraperitoneal administration.

Comparative PROTAC warhead evaluation for BRD9 degrader discovery programs

Drug discovery programs evaluating different BRD9-binding warheads for incorporation into PROTAC candidates should include PROTAC BRD9-binding moiety 1 hydrochloride as a benchmark I-BRD9-based ligand. The I-BRD9 scaffold's high binding affinity (Kd ~1.9 nM) and established selectivity profile provide a reference point for comparing alternative warheads such as PROTAC BRD9-binding moiety 5 (IC50 = 4.20 μM) or triazoloquinoxaline-based ligands from recent literature [3]. Systematic comparison of warheads enables identification of optimal binding orientation and ternary complex formation efficiency for downstream degrader optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD9-binding moiety 1 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.